5-(p-Tolyl)isoxazole-4-carboxylic acid
Overview
Description
5-(p-Tolyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound features a p-tolyl group (a benzene ring with a methyl group) attached to the isoxazole ring, making it a derivative of isoxazole with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)isoxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. The reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently .
Another method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This one-pot preparation method is highly regioselective and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives .
Scientific Research Applications
5-(p-Tolyl)isoxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, containing only the five-membered ring with oxygen and nitrogen.
3,5-Disubstituted Isoxazoles: Compounds with substituents at the 3 and 5 positions of the isoxazole ring, similar to 5-(p-Tolyl)isoxazole-4-carboxylic acid.
Isoxazole Derivatives: Various derivatives with different substituents on the isoxazole ring, each with unique properties and applications.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This compound’s structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications .
Biological Activity
5-(p-Tolyl)isoxazole-4-carboxylic acid is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C11H11N1O2
- Molecular Weight: 189.21 g/mol
- Functional Groups: Isoxazole ring, carboxylic acid, and p-tolyl substituent.
The biological activity of this compound is attributed to its interaction with various biological targets:
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Enzyme Inhibition:
- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it affects enzymes linked to nucleotide synthesis, which can alter cellular metabolism.
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Gene Expression Modulation:
- It influences gene expression related to inflammatory responses, showcasing potential anti-inflammatory properties by modulating signaling pathways.
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Subcellular Localization:
- The effectiveness of this compound is also dependent on its localization within cellular compartments, which can dictate its interaction with target proteins and enzymes.
Anti-Inflammatory Properties
Research indicates that derivatives of isoxazole carboxylic acids exhibit significant anti-inflammatory effects. The compound has been shown to modulate inflammatory cytokines in various cell types, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have explored the anticancer potential of isoxazole derivatives. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and liver cancer cells. These compounds often induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various isoxazole derivatives against Huh7 liver cancer cells using the sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values as low as 2.3 µM, demonstrating selective toxicity towards cancer cells compared to normal cells .
Study 2: Anti-Inflammatory Effects
In another investigation, the compound was tested for its ability to reduce pro-inflammatory cytokines in macrophage cell lines. Results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with this compound, indicating its potential utility in managing inflammatory diseases.
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-12-15-10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFMOVWMUZZROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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